3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one
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Overview
Description
3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one is a heterocyclic compound that belongs to the quinoxaline family Quinoxalines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylquinoxalin-2(1H)-one with 3-(methylamino)propylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced quinoxaline derivatives.
Substitution: Formation of substituted quinoxaline derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a similar core structure.
2-Methylquinoxaline: A derivative with a methyl group at the 2-position.
3-Methylquinoxaline: A derivative with a methyl group at the 3-position.
Uniqueness
3-Methyl-1-(3-(methylamino)propyl)quinoxalin-2(1H)-one is unique due to the presence of the 3-(methylamino)propyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H17N3O |
---|---|
Molecular Weight |
231.29 g/mol |
IUPAC Name |
3-methyl-1-[3-(methylamino)propyl]quinoxalin-2-one |
InChI |
InChI=1S/C13H17N3O/c1-10-13(17)16(9-5-8-14-2)12-7-4-3-6-11(12)15-10/h3-4,6-7,14H,5,8-9H2,1-2H3 |
InChI Key |
JWSJCOVNTDVIKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2N(C1=O)CCCNC |
Origin of Product |
United States |
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